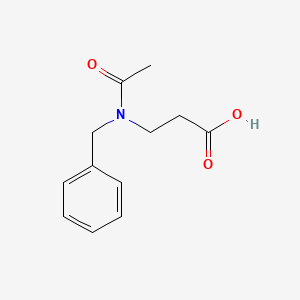
3-(N-benzylacetamido)propanoic acid
Descripción general
Descripción
3-(N-benzylacetamido)propanoic acid, also known as BAPA, is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(N-benzylacetamido)propanoic acid consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3-(N-benzylacetamido)propanoic acid is a powder that is stored at room temperature . Its molecular weight is 221.25 g/mol .Aplicaciones Científicas De Investigación
Renewable Building Block for Polymer Synthesis
- Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block in polymer synthesis. It is used to enhance the reactivity of molecules towards benzoxazine ring formation, providing an eco-friendly alternative to phenol. This approach opens up a multitude of applications in materials science due to the large number of –OH bearing compounds involved (Trejo-Machin et al., 2017).
Synthesis of Bioactive Compounds
- Research has shown that derivatives of 3-(1H-benzimidazole-2) propanoic acid, similar in structure to 3-(N-benzylacetamido)propanoic acid, can be synthesized for potential analgesic and anti-inflammatory applications. These compounds show promise in pharmaceutical development due to their bioactive properties (Ayalp, 1989).
Novel Anti-Aging Skin Care
- A novel method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, a compound structurally related to 3-(N-benzylacetamido)propanoic acid, has been developed for anti-aging skin care applications. This compound, known as phloretamide, shows excellent potential in preventing skin wrinkles due to its biological properties (Wawrzyniak et al., 2016).
Enantioselective Synthesis for Drug Design
- Enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, derived from a sequential reaction involving 3-azido-(S)-2-(tert-butoxycarbonylamino)propanoic acid, are useful for new drug design. This represents a significant advancement in the field of medicinal chemistry (Lecinska et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[acetyl(benzyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-10(14)13(8-7-12(15)16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCHOLAAQUZREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-benzylacetamido)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
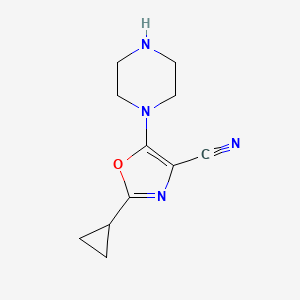
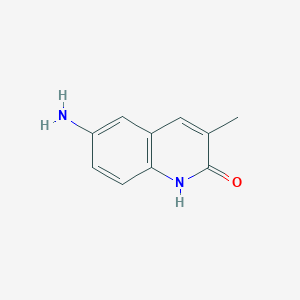
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
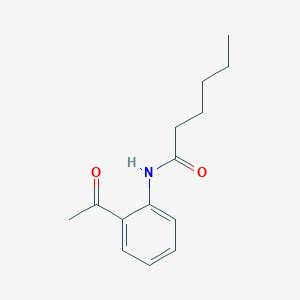
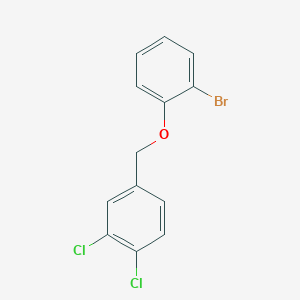
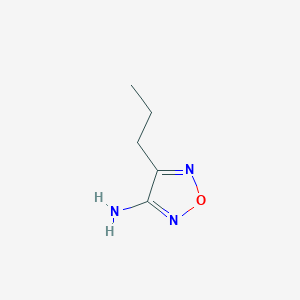
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)

![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)